molecular formula C23H24ClN3O4 B11194507 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide

Cat. No.: B11194507
M. Wt: 441.9 g/mol
InChI Key: KMROGNOBBXPGDM-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, and a methoxybenzyl group attached to a pyrimidinone core.

Preparation Methods

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide involves multiple steps, including the formation of the pyrimidinone core and the subsequent attachment of the functional groups. The synthetic route typically starts with the preparation of the pyrimidinone core through a condensation reaction between an appropriate aldehyde and a urea derivative. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the hydroxyethyl and methoxybenzyl groups are added through alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide can be compared with similar compounds such as ethyl acetoacetate and glycopyrrolate related compound C These compounds share some structural similarities but differ in their functional groups and overall structure, which can lead to different chemical and biological properties

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H24ClN3O4/c1-15-20(9-10-28)23(30)27(22(26-15)17-6-4-7-18(24)12-17)14-21(29)25-13-16-5-3-8-19(11-16)31-2/h3-8,11-12,28H,9-10,13-14H2,1-2H3,(H,25,29)

InChI Key

KMROGNOBBXPGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NCC3=CC(=CC=C3)OC)CCO

Origin of Product

United States

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